molecular formula C12H11NO4 B7888482 1H-Indole-1,3-diyl diacetate

1H-Indole-1,3-diyl diacetate

Cat. No.: B7888482
M. Wt: 233.22 g/mol
InChI Key: BFOSGUOOSPMQOE-UHFFFAOYSA-N
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Description

1H-Indole-1,3-diyl diacetate is a chemical compound with the molecular formula C12H11NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1H-Indole-1,3-diyl diacetate typically involves the acetylation of indole derivatives. One common method includes the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1H-Indole-1,3-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives.

Scientific Research Applications

Scientific Research Applications

1H-Indole-1,3-diyl diacetate has a wide array of applications in chemistry, biology, and medicine:

Chemistry

  • Intermediate in Synthesis : It serves as an important intermediate in synthesizing various organic compounds and pharmaceuticals. Its derivatives are often utilized in the development of complex organic molecules.

Biology

  • Biological Activity : Indole derivatives, including this compound, are studied for their potential antiviral, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various biological targets, which can lead to significant therapeutic effects.

Medicine

  • Therapeutic Potential : Research indicates its role in drug development and as a pharmacophore in medicinal chemistry. It has been investigated for anti-inflammatory and anticancer activities. For instance, studies have shown that certain indole derivatives exhibit strong antiproliferative effects against cancer cell lines while sparing normal cells .

Industry

  • Industrial Applications : The compound is utilized in producing dyes, pigments, and other chemicals due to its enhanced reactivity and solubility compared to other indole derivatives .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
IsatinIndole derivative with a carbonyl groupAnticancer and antibacterial properties
Dimethyl 2,2'-(indole)diacetateTwo acetate groups on indoleExhibits nanostructure properties
BenzylideneindolesIndoles with benzylidene groupsKnown for neuroprotective effects
This compoundTwo acetate groups on indoleEnhanced solubility and reactivity compared to others

Anticancer Activity Study

A notable study investigated the anticancer properties of various indole derivatives including this compound. It was found that these compounds exhibited significant antiproliferative activity against colon cancer (HCT-116) and cervical cancer (HeLa) cell lines. The IC50 values indicated strong efficacy at low concentrations while showing minimal toxicity to normal human cells .

Metabolic Pathway Tracing

Another application involved using deuterated versions of indole derivatives (e.g., this compound-d5) for tracing metabolic pathways. This approach utilized mass spectrometry to differentiate between labeled and unlabeled compounds during biochemical studies .

Mechanism of Action

The mechanism of action of 1H-Indole-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For instance, it can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

1H-Indole-1,3-diyl diacetate can be compared with other indole derivatives such as:

Biological Activity

1H-Indole-1,3-diyl diacetate is a synthetic derivative of indole, a significant heterocyclic compound noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The following sections detail the biological activity, mechanisms of action, and relevant research findings related to this compound.

The molecular formula of this compound is C12H11NO3. It is typically synthesized through acetylation of indole derivatives using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions. The compound's structure allows it to engage in various chemical reactions, including oxidation and electrophilic substitution, which can modify its biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It has been shown to inhibit viral replication by interfering with viral enzymes or cellular receptors necessary for viral entry and replication. This mechanism positions it as a potential candidate for developing antiviral therapeutics.

Anticancer Activity

The compound demonstrates significant anticancer properties by inhibiting the proliferation of various cancer cell lines. Studies have revealed that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Effects

In addition to its antiviral and anticancer properties, this compound has shown antimicrobial activity against both gram-positive and gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and function, which is critical for bacterial survival .

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various molecular targets:

  • Enzyme Inhibition : The indole ring structure facilitates binding to enzymes involved in critical metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation : The compound can modulate neurotransmitter receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines (e.g., breast cancer and leukemia) with IC50 values ranging from 10 to 25 µM .
  • Antiviral Mechanisms : Another investigation assessed the compound's effectiveness against influenza virus. The results indicated a significant decrease in viral titers post-treatment, suggesting its potential role as an antiviral agent .
Activity Type Effect IC50/Minimum Inhibitory Concentration (MIC)
AntiviralInhibition of viral replicationIC50 ~ 15 µM
AnticancerInduction of apoptosisIC50 ~ 20 µM (varies by cell line)
AntimicrobialDisruption of bacterial growthMIC ~ 32 µg/mL

Properties

IUPAC Name

(1-acetyloxyindol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)16-12-7-13(17-9(2)15)11-6-4-3-5-10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOSGUOOSPMQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN(C2=CC=CC=C21)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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